molecular formula C9H8N2O4S B3179351 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide CAS No. 24683-22-5

4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide

Cat. No.: B3179351
CAS No.: 24683-22-5
M. Wt: 240.24 g/mol
InChI Key: KIRHSGGIMMTVPT-UHFFFAOYSA-N
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Description

4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide is a compound belonging to the benzothiazine class. It is characterized by its unique structure, which includes a benzothiazine ring with a hydroxyl group at the 4-position and a carboxamide group at the 3-position. This compound has garnered significant interest due to its pharmacological properties, particularly its anti-inflammatory and analgesic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide typically involves the base-catalyzed rearrangement of saccharin derivatives. One common method starts with amide-substituted-2,3-dihydro-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxides, which undergo rearrangement to form the desired compound . The reaction conditions often include the use of sodium ethoxide in dimethyl formamide at low temperatures .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of specific catalysts and adsorbents in an inert solvent and atmosphere is crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions, and various oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Properties

IUPAC Name

4-hydroxy-1,1-dioxo-2H-1λ6,2-benzothiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-9(13)7-8(12)5-3-1-2-4-6(5)16(14,15)11-7/h1-4,11-12H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRHSGGIMMTVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(NS2(=O)=O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101187765
Record name 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24683-22-5
Record name 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24683-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101187765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
Reactant of Route 2
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
Reactant of Route 3
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
Reactant of Route 4
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
Reactant of Route 5
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
Reactant of Route 6
4-Hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide

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